N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a structurally complex molecule comprising a tetrahydrobenzothiophene core fused with a benzo[f]chromene scaffold. The tetrahydrobenzothiophene moiety is substituted with a methylcarbamoyl group at the 3-position, while the benzo[f]chromene component features a 3-oxo group.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-25-22(28)20-15-8-4-5-9-19(15)31-23(20)26-21(27)17-12-16-14-7-3-2-6-13(14)10-11-18(16)30-24(17)29/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJFXTKUNODBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related tetrahydrobenzothiophene derivatives are highlighted below.
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences Among Tetrahydrobenzothiophene Derivatives
Key Observations :
- The target compound’s benzo[f]chromene moiety distinguishes it from analogues in –3 and 6, which lack fused aromatic systems. This feature may enhance π-π stacking interactions in biological targets .
Key Observations :
- The target compound’s synthesis likely involves advanced coupling techniques, contrasting with simpler acylation () or Schiff base reactions ().
- Crystallinity data from (e.g., Compound 14: V=4268.3 ų, Z=8) suggests that bulky substituents increase lattice complexity, a trend the target compound may follow .
Table 3: Activity Profiles of Analogues
Key Observations :
- The antibacterial activity of Compound 23 () and antifungal effects of Compound I () highlight the role of tetrahydrobenzothiophene derivatives in antimicrobial design. The target compound’s benzo[f]chromene component may redirect activity toward eukaryotic targets (e.g., kinases) .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, starting with precursor molecules containing benzothiophene and chromene moieties. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI or HOBt under inert conditions (e.g., dry dichloromethane) .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency during chromene ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/ethanol) achieves >95% purity . Yield optimization requires controlled temperatures (0–60°C) and stoichiometric ratios (1:1.2 for amine precursors) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks to confirm methylcarbamoyl (δ ~2.8–3.1 ppm for N–CH₃) and chromene carbonyl (δ ~170–175 ppm) groups .
- IR Spectroscopy : Validate carboxamide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) functionalities .
- HRMS : Confirm molecular weight (442.52 g/mol) with <2 ppm error .
Q. How is initial biological activity screening conducted?
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, NCI-H460) at 1–100 µM concentrations .
- Enzyme inhibition : Evaluate IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Modify substituents : Replace the methyl group in methylcarbamoyl with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding .
- Ring substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzothiophene core to modulate electronic properties and solubility .
- Bioisosteric replacement : Substitute chromene with coumarin to evaluate π-stacking interactions in enzymatic pockets .
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Validate anticancer claims using clonogenic assays (long-term efficacy) alongside short-term MTT results .
- Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives due to rapid clearance .
- Target engagement : Use SPR or ITC to directly measure binding affinity to proposed targets (e.g., RORγt) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Convert the carboxamide to a methyl ester for enhanced membrane permeability, with intracellular esterase activation .
- Nanocarriers : Encapsulate in PEGylated liposomes to improve aqueous solubility and prolong half-life .
- Co-crystallization : Use co-formers like succinic acid to create stable salts with higher dissolution rates .
Q. How can computational modeling predict off-target interactions?
- Docking studies : Use AutoDock Vina to screen against the Human Kinome, prioritizing kinases with binding energies < −8 kcal/mol .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess stability of compound-protein complexes .
- QSAR models : Train models on datasets from PubChem BioAssay to predict CYP450 inhibition risks .
Q. What experimental controls are essential in stability studies under varying pH and temperature?
- pH stability : Incubate at pH 2 (simulating gastric fluid) and pH 7.4 (blood) for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months; use DSC to detect polymorphic transitions .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show limited efficacy?
- Cell line variability : MCF-7 (ER+) may respond differently than triple-negative MDA-MB-231 cells due to receptor expression .
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability in vitro .
- Metabolic interference : Some media components (e.g., phenol red) quench fluorescence in viability assays, leading to underestimation .
Q. How to address discrepancies in reported IC₅₀ values for enzyme targets?
- Standardize protocols : Use identical substrate concentrations (e.g., 10 µM ATP for kinase assays) and incubation times (30–60 min) .
- Control for purity : Confirm compound integrity (>95%) via LC-MS before testing to exclude impurities as confounding factors .
- Cross-validate : Compare results across labs using blinded samples and centralized data analysis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
